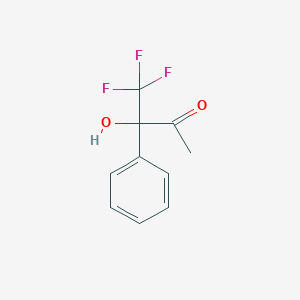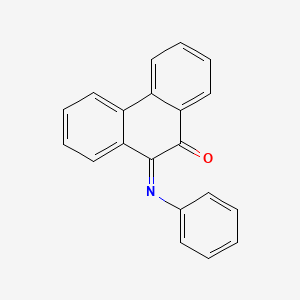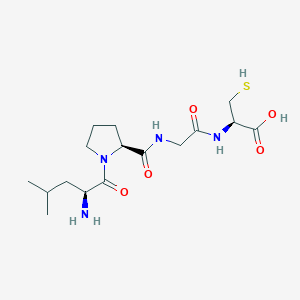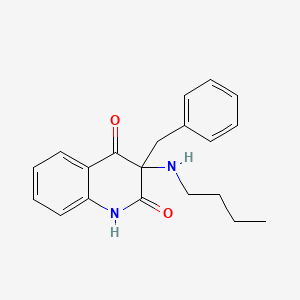
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL is an organic compound with a complex structure that includes a cyclohexane ring and a methyloctenylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-methyloct-1-ene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The compound is then purified using techniques such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-ONE: Similar structure but with a ketone group instead of an alcohol.
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-AMINE: Similar structure but with an amine group instead of an alcohol.
Uniqueness
2-(2-Methyloct-1-EN-1-ylidene)cyclohexan-1-OL is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
647862-86-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
InChI |
InChI=1S/C15H26O/c1-3-4-5-6-9-13(2)12-14-10-7-8-11-15(14)16/h15-16H,3-11H2,1-2H3 |
InChI Key |
KLAKQFFKEROTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C1CCCCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
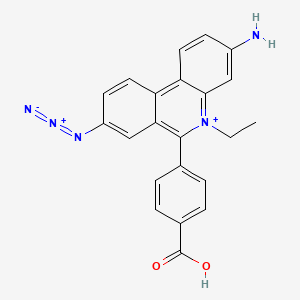


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)

